REACTION_SMILES
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[Cl:22][CH2:23][Cl:24].[S:1]([Cl:2])([Cl:3])=[O:4].[c:5]12[cH:6][cH:7][cH:8][cH:9][c:10]1[CH:11]([C:13](=[O:14])[OH:15])[CH2:12]2.[cH:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1>>[Cl:3][C:13]([CH:11]1[c:10]2[c:5]([cH:6][cH:7][cH:8][cH:9]2)[CH2:12]1)=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1Cc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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O=C(Cl)C1Cc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |